REACTION_CXSMILES
|
C[C:2]([CH3:4])=[O:3].C1(N=C=NC2CCCCC2)CCCCC1.CN(C1C=CC=CN=1)C.[CH:29]1[C:34]([OH:35])=[CH:33][C:32]2[O:36][C:37]([CH:39]=[CH:40][C:31]=2[CH:30]=1)=[O:38].C1C[O:44]CC1>>[CH:29]1[C:34]([OH:35])=[CH:33][C:32]2[O:36][C:37]([CH:39]=[C:40]([CH2:4][C:2]([OH:44])=[O:3])[C:31]=2[CH:30]=1)=[O:38]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.245 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1O)OC(=O)C=C2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(60° C.)
|
Type
|
ADDITION
|
Details
|
0.271 g CMU was added
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the solution stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
(60° C.)
|
Type
|
CUSTOM
|
Details
|
, giving a limegreen powder, weight 13.81 g (69% yield) of poly(HEMA4.0
|
Name
|
|
Type
|
|
Smiles
|
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |